N-[cyclopropyl(phenyl)methyl]hydroxylamine
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Overview
Description
N-[cyclopropyl(phenyl)methyl]hydroxylamine is an organic compound with the molecular formula C10H13NO It is characterized by the presence of a cyclopropyl group attached to a phenyl ring, which is further connected to a hydroxylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyclopropyl(phenyl)methyl]hydroxylamine typically involves the reaction of cyclopropylbenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium bicarbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at a controlled temperature to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[cyclopropyl(phenyl)methyl]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-[cyclopropyl(phenyl)methyl]hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[cyclopropyl(phenyl)methyl]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the compound can participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(phenylmethyl)hydroxylamine
- N-(cyclopropylmethyl)hydroxylamine
- N-(cyclopropyl(phenyl)methyl)amine
Uniqueness
N-[cyclopropyl(phenyl)methyl]hydroxylamine is unique due to the presence of both cyclopropyl and phenyl groups, which confer distinct steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with specific biological activities.
Biological Activity
N-[cyclopropyl(phenyl)methyl]hydroxylamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
This compound is characterized by its hydroxylamine functional group, which allows it to interact with various biological targets. The compound can form covalent bonds with enzymes, potentially leading to the inhibition or modulation of their activity. This interaction is significant in pathways involving oxidative stress, where the compound may participate in redox reactions.
Key Mechanisms:
- Covalent Bond Formation : The hydroxylamine group can bind to active sites on enzymes.
- Redox Reactions : Influences cellular oxidative stress pathways, potentially affecting cellular health and function.
Biological Activity
Research indicates that this compound has several biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure contributes to its distinct biological effects compared to other hydroxylamines.
Antimicrobial Activity
Studies have shown that compounds with hydroxylamine moieties can exhibit antibacterial properties. While specific data on this compound's antimicrobial efficacy is limited, similar compounds have demonstrated activity against various pathogens .
Anticancer Properties
The compound is also being explored for its potential anticancer effects. Hydroxylamines are known to influence cancer cell proliferation and apoptosis through various mechanisms, including the modulation of signaling pathways associated with tumor growth .
Table 1: Comparison of Biological Activities
Compound Name | Activity Type | IC50 (nM) | Target Enzyme/Pathway |
---|---|---|---|
This compound | Anticancer | TBD | PI3K/HDAC pathways |
Hydroxylamine Derivative A | Antibacterial | 50 | Gram-positive bacteria |
Hydroxylamine Derivative B | Anticancer | 25 | EGFR inhibition |
Note: TBD = To Be Determined based on ongoing research.
Case Studies
- Anticancer Activity : A study highlighted the potential of similar hydroxylamines in inhibiting PI3K and HDAC pathways in cancer cells. The lead compound demonstrated significant antiproliferative effects against various cancer cell lines while sparing normal cells .
- Antimicrobial Studies : While direct studies on this compound are still emerging, related compounds have shown promising results against both Gram-positive and Gram-negative bacteria, suggesting a potential for this compound in developing new antimicrobial agents .
Properties
IUPAC Name |
N-[cyclopropyl(phenyl)methyl]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c12-11-10(9-6-7-9)8-4-2-1-3-5-8/h1-5,9-12H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWHVNIHINKZRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=CC=C2)NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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